Methyl 3-amino-7-bromoquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.1 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is characterized by a quinoline ring system substituted with amino, bromo, and ester functional groups, making it a versatile building block for various chemical syntheses.
Preparation Methods
The synthesis of Methyl 3-amino-7-bromoquinoline-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketone and sodium azide in a three-component reaction protocol . This reaction typically requires the presence of a copper salt and D-glucose to generate Cu(I) species in situ, with proline acting as a ligand and proton source . The reaction is carried out in aqueous ethanol as a green solvent, making it an environmentally friendly process .
Chemical Reactions Analysis
Methyl 3-amino-7-bromoquinoline-2-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the nucleophilic substitution of the bromine atom can be achieved using sodium azide, leading to the formation of an azido complex intermediate . Additionally, the compound can participate in Ullmann-type coupling reactions, where the bromine atom is replaced by other nucleophiles . These reactions often require specific reagents and conditions, such as copper catalysts and appropriate ligands .
Scientific Research Applications
Methyl 3-amino-7-bromoquinoline-2-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it serves as a precursor for the synthesis of bioactive quinoline derivatives with potential pharmacological activities . The compound’s unique structure allows for the development of novel drugs targeting various diseases, including cancer and infectious diseases . In addition, it is used in the synthesis of fluorescent dyes and materials for biological imaging and diagnostics . The compound’s versatility also extends to industrial applications, where it is employed in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-bromoquinoline-2-carboxylate is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s quinoline ring system allows it to bind to various enzymes and receptors, modulating their activity . For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, the compound’s amino and ester functional groups enable it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-amino-7-bromoquinoline-2-carboxylate can be compared to other quinoline derivatives, such as Methyl 2-amino-7-bromoquinoline-3-carboxylate . While both compounds share a similar quinoline core structure, their functional group positions differ, leading to variations in their chemical reactivity and biological activity . The unique substitution pattern of this compound provides distinct advantages in certain synthetic and medicinal applications . Other similar compounds include Ethyl 3-amino-7-bromoquinoline-2-carboxylate and 3-amino-7-bromoquinoline-2-carboxylic acid, which also exhibit diverse chemical and biological properties .
Biological Activity
Methyl 3-amino-7-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused ring system that includes nitrogen atoms. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and biological profile.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar to other quinoline derivatives, it may inhibit enzymes critical for cellular processes, including those involved in DNA replication and repair.
- Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes or interfering with metabolic pathways.
- Cytotoxic Effects : It may induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to penetrate bacterial membranes and disrupt essential cellular functions.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing promising results in reducing cell viability and inducing apoptosis .
Case Studies
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting strong antibacterial properties compared to standard antibiotics.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Moderate | ~25 µM | Enzyme inhibition, ROS generation |
Ethyl 3-amino-7-bromoquinoline-2-carboxylate | Strong | ~20 µM | Membrane disruption, DNA interaction |
8-Hydroxyquinoline derivatives | High | ~15 µM | Metal chelation, enzyme inhibition |
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 3-amino-7-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3 |
InChI Key |
LALILBSAVVFOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
Origin of Product |
United States |
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